[1,1'-Bi(cyclobutane)]-3-carbonyl chloride
Description
[1,1'-Bi(cyclobutane)]-3-carbonyl chloride is a bicyclic compound comprising two fused cyclobutane rings connected at the 1,1' positions, with a carbonyl chloride (-COCl) group at the 3-position. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a precursor for bioactive molecules. Its synthesis often involves ketene-mediated [2+2] cycloaddition reactions, analogous to methods used for α-chloroacyl chloride derivatives to generate bicyclic cyclobutanones . For instance, α-chloroacyl chlorides have been reacted with chiral oxazolidines to yield enantiopure α-chlorocyclobutanones, which are further functionalized into amino acids or pharmaceuticals (Scheme 4 in ) . The carbonyl chloride group in [1,1'-Bi(cyclobutane)]-3-carbonyl chloride enhances electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions for downstream applications.
Properties
CAS No. |
76730-66-0 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-cyclobutylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |
InChI Key |
MIMKAPUGSLTZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC(C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride typically involves the reaction of [1,1’-Bi(cyclobutane)]-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: The use of continuous flow reactors and other advanced techniques may enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with [1,1’-Bi(cyclobutane)]-3-carbonyl chloride.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Chemistry:
Synthetic Building Block: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride primarily involves its reactivity due to the strained ring system. The high strain energy of the bicyclobutane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that release strain energy and form more stable products . This strain-release mechanism is a key feature of its reactivity and is exploited in various synthetic applications .
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural parameters such as dihedral angles and oxidation potentials differentiate [1,1'-Bi(cyclobutane)]-3-carbonyl chloride from substituted cyclobutane derivatives:
- However, bicyclic systems like [1,1'-Bi(cyclobutane)]-3-COCl may exhibit constrained geometries, reducing flexibility compared to monocyclic derivatives .
- Oxidation Potential: Electron-withdrawing groups (e.g., -COCl, -CF₃) raise oxidation potentials by stabilizing the reduced form.
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